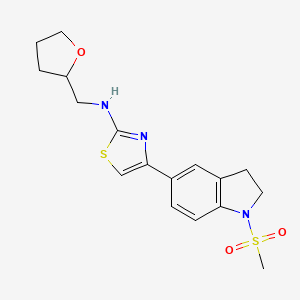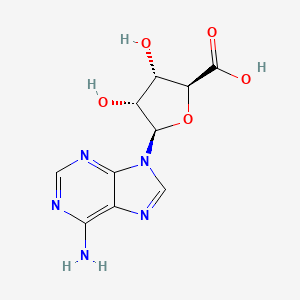
9-Riburonosyladenine
Overview
Description
Synthesis Analysis
The synthesis of 9-Riburonosyladenine analogs, such as 9-Benzyladenine, involves multiple steps starting from acyclic precursors. Improved methods for synthesizing these compounds from 5-amino-1-benzyl-4-cyanoimidazole have been developed to achieve higher yields and product convenience (Hosmane & Sun, 1999). This process is critical for producing nucleoside analogs for research purposes.
Molecular Structure Analysis
The molecular structure of 9-Riburonosyladenine derivatives has been explored through synthesis and X-ray diffraction analysis. For example, the synthesis of 2-sulfamoyladenosine provides insights into the conformation and interaction potential of nucleoside analogs (Hanna et al., 1990). Such analyses are crucial for understanding the molecular basis of nucleoside function and interaction with biological macromolecules.
Chemical Reactions and Properties
9-Riburonosyladenine and its analogs undergo various chemical reactions, reflecting their utility in biochemical research. For instance, the interaction of 9-aminoacridine with dinucleoside monophosphates demonstrates the potential of nucleoside analogs to form complexes with nucleic acids, providing a basis for studying intercalative drug-nucleic acid interactions (Sakore et al., 1977).
Scientific Research Applications
Synthesis and Chemical Research
- 9-Benzyladenine, an analogue of adenosine and a rare chemical, is valuable in nucleic acid research. It serves as a heterocyclic base model for physicochemical comparisons with adenosine. Due to its unavailability and the complex synthesis process, improved methods for its synthesis have been explored (Hosmane & Sun, 1999).
Bioassays and Plant Growth
- In bioassays, 9-substituted N6-benzyladenines, including 9-riburonosyladenine, have been tested for their ability to influence plant growth. These compounds are studied for their effectiveness in chlorophyll synthesis and other plant growth-related activities (Gasque, 1982).
Pharmacology and Drug Development
- 9-Alkyladenine derivatives and ribose-modified N6-benzyladenosine derivatives, including 9-riburonosyladenine, have been synthesized for identifying selective ligands for specific adenosine receptors. These compounds are important for developing new pharmacological antagonists (Jacobson et al., 1995).
Ribosome Biogenesis Inhibition
- Aminoacridines, like 9-aminoacridine, have been explored for their ability to inhibit ribosome biogenesis in mammalian cells. This research is significant for developing new ribosome biogenesis inhibitors with therapeutic potential (Anikin & Pestov, 2022).
Cytokinin Metabolism
- The metabolism of benzyladenine in plants, including its conversion to 9-ß-D-ribofuranosyl-benzyladenine, has been studied. This research is crucial for understanding the role of cytokinins in plant growth and development (Werbrouck et al., 1995).
Tumor Biology and Immunology
- The concentration of adenosine, including 9-beta-D-ribofuranosyladenine, in the extracellular fluid of solid tumors, has been examined for its potential to cause immunosuppression. This research is vital for understanding tumor biology and developing new cancer therapies (Blay et al., 1997).
Nucleic Acid Research
- The interactions of 9-aminoacridine with nucleic acids have been studied extensively. These interactions are crucial for understanding the mechanisms of mutagenesis and for developing new therapeutic drugs (Sakore et al., 1977).
properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O5/c11-7-3-8(13-1-12-7)15(2-14-3)9-5(17)4(16)6(20-9)10(18)19/h1-2,4-6,9,16-17H,(H,18,19)(H2,11,12,13)/t4-,5+,6-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYWUFHJUDTSOC-SOVPELCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Riburonosyladenine | |
CAS RN |
3415-09-6 | |
| Record name | Adenosine-5′-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3415-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine-5'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003415096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



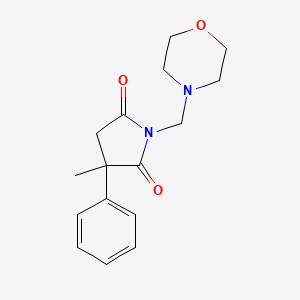
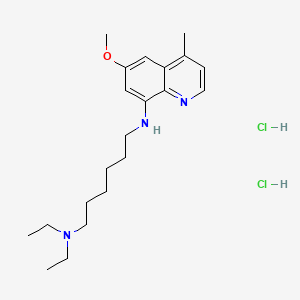
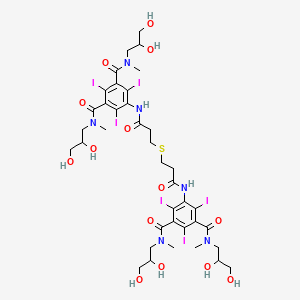
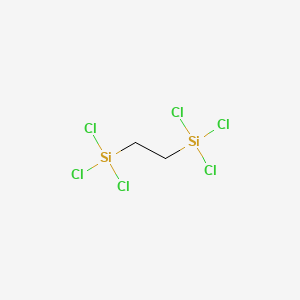
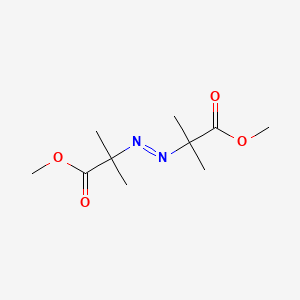
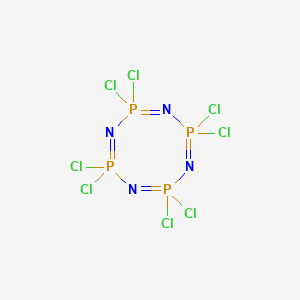
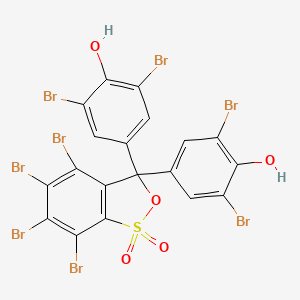
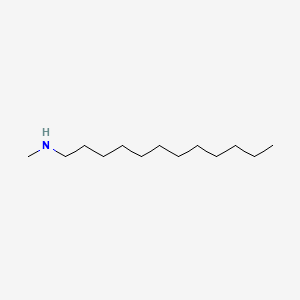
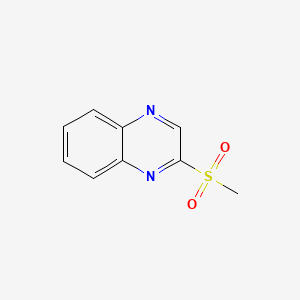
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
